An In-depth Technical Guide to N,N'-Dimethylthiourea (CAS 534-13-4)
An In-depth Technical Guide to N,N'-Dimethylthiourea (CAS 534-13-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-Dimethylthiourea (DMTU), a small, sulfur-containing organic molecule, has garnered significant interest in the scientific community for its potent antioxidant and cytoprotective properties. This technical guide provides a comprehensive overview of DMTU, encompassing its chemical and physical characteristics, synthesis methodologies, and established biological activities. A primary focus is placed on its role as a powerful scavenger of reactive oxygen species (ROS), particularly the hydroxyl radical (•OH), and its implications in mitigating oxidative stress-induced cellular damage. This document details experimental protocols for its synthesis and for assessing its antioxidant efficacy. Furthermore, it elucidates the signaling pathways influenced by DMTU and presents available toxicological data. The information is structured to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in areas involving oxidative stress-related pathologies.
Chemical and Physical Properties
N,N'-Dimethylthiourea is a crystalline solid that is colorless to white in appearance.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| CAS Number | 534-13-4 | [2][3] |
| Molecular Formula | C₃H₈N₂S | [2] |
| Molecular Weight | 104.17 g/mol | [4] |
| IUPAC Name | 1,3-dimethylthiourea | [2][5] |
| Synonyms | DMTU, 1,3-Dimethyl-2-thiourea, sym-Dimethylthiourea | [6][7] |
| Appearance | Colorless to white crystalline powder or crystals | [1][2] |
| Melting Point | 61-67 °C | [2][3] |
| Boiling Point | 155 °C at 1 hPa | [3] |
| Solubility | Soluble in DMSO (100 mg/mL with sonication) | [8] |
| pH | 6.5 (100 g/L in H₂O at 20 °C) | [3] |
Synthesis of N,N'-Dimethylthiourea
A common and straightforward method for synthesizing N,N'-Dimethylthiourea involves the reaction of methyl isothiocyanate with methylamine.[9] This reaction is a general method applicable to the preparation of various alkyl thioureas.
Experimental Protocol: Synthesis from Methyl Isothiocyanate and Methylamine
This protocol is adapted from the general method for preparing alkyl thioureas.
Materials:
-
Methyl isothiocyanate
-
Aqueous solution of methylamine
-
Ethanol (optional, as a solvent)
-
Ice bath
-
Reaction flask with a condenser
-
Heating mantle or water bath
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a reaction flask equipped with a condenser, combine the aqueous solution of methylamine with an equimolar amount of methyl isothiocyanate. The reaction can be initiated in an ice bath to control the initial exothermic reaction.
-
The addition of methyl isothiocyanate should be done at a controlled rate, as the reaction can become vigorous once initiated.[9]
-
After the initial reaction subsides, the mixture can be gently heated under reflux for a specified period to ensure the completion of the reaction.
-
Upon completion, the reaction mixture is cooled, and the excess solvent and volatile reactants are removed, if necessary.
-
The crude N,N'-Dimethylthiourea is then purified by recrystallization from a suitable solvent, such as ethanol, to yield colorless to white crystals.[9]
-
The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried.
Figure 1. General workflow for the synthesis of N,N'-Dimethylthiourea.
Biological Activity and Mechanism of Action
The primary biological significance of N,N'-Dimethylthiourea lies in its potent antioxidant properties, specifically its ability to scavenge reactive oxygen species (ROS).
Reactive Oxygen Species Scavenging
DMTU is a well-documented scavenger of the highly reactive and damaging hydroxyl radical (•OH).[10] It also exhibits scavenging activity against other ROS, such as hydrogen peroxide (H₂O₂).[10] This ROS scavenging ability is central to its protective effects against cellular damage induced by oxidative stress.
Anti-inflammatory Action
In addition to its direct antioxidant effects, DMTU has been shown to possess anti-inflammatory properties. Studies have demonstrated its ability to protect against stress-induced gastric mucosal lesions in rats by exerting both its •OH scavenging and anti-inflammatory actions.[8][10][11]
Modulation of Signaling Pathways
Oxidative stress is known to activate various cellular signaling pathways, which can lead to inflammation, apoptosis, and other detrimental cellular responses. By reducing the levels of ROS, DMTU can indirectly modulate these pathways. One of the key pathways involved in the cellular response to oxidative stress is the NRF2-KEAP1-ARE signaling pathway. Under conditions of oxidative stress, the transcription factor NRF2 is released from its inhibitor KEAP1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their upregulation. While direct activation of NRF2 by DMTU is not explicitly detailed, its action as a ROS scavenger can alleviate the oxidative stress that triggers this pathway, thereby contributing to cellular protection.
Figure 2. Mechanism of action of DMTU in mitigating oxidative stress.
Experimental Protocols for Biological Assays
Hydroxyl Radical Scavenging Activity Assay
This protocol is a representative method for determining the •OH scavenging capacity of DMTU.
Materials:
-
N,N'-Dimethylthiourea (DMTU) solution of varying concentrations
-
Sodium salicylate solution (20 mM)
-
Ferrous sulfate (FeSO₄) solution (1.5 nM)
-
Hydrogen peroxide (H₂O₂) solution (6 mM)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 0.3 ml of 20 mM sodium salicylate, 2.0 ml of 1.5 nM FeSO₄, and 1.0 ml of the DMTU sample solution.
-
Initiate the reaction by adding 1.0 ml of 6 mM H₂O₂.
-
Incubate the reaction mixture for 1 hour at 37 °C.
-
Measure the absorbance of the resulting solution at 510 nm using a spectrophotometer.
-
The scavenging activity is calculated as the percentage of inhibition of salicylate hydroxylation.
Figure 3. Experimental workflow for the hydroxyl radical scavenging assay.
Applications in Research and Drug Development
Tool for Studying Oxidative Stress
Due to its potent and specific •OH scavenging activity, DMTU is widely used as a tool in biological research to investigate the role of oxidative stress in various physiological and pathological processes.
Radioprotection
The ability of DMTU to scavenge free radicals generated by ionizing radiation makes it a potential candidate for a radioprotective agent, aiming to protect normal tissues from damage during radiotherapy.
Therapeutic Potential
The antioxidant and anti-inflammatory properties of DMTU suggest its therapeutic potential in conditions associated with oxidative stress, such as inflammatory diseases, neurodegenerative disorders, and ischemia-reperfusion injury.
Toxicity Profile
While generally considered to have low toxicity among alkylthioureas, it is essential to consider the safety profile of DMTU.
| Toxicity Data | Observation | Reference |
| Acute Oral Toxicity | Moderately toxic by ingestion. | [1] |
| GHS Hazard Statements | H301: Toxic if swallowed; H302: Harmful if swallowed. | [5] |
| Sensitization | May cause sensitization by skin contact. | [12] |
| In Vivo Effects (Rats) | At commonly used doses, DMTU showed some intrinsic toxic effects, including increased lung accumulation of labeled albumin and decreased blood glutathione levels. | [13] |
Conclusion
N,N'-Dimethylthiourea is a valuable molecule for researchers and drug development professionals. Its well-characterized antioxidant properties, particularly as a hydroxyl radical scavenger, make it an excellent tool for investigating oxidative stress-related phenomena and a promising lead for the development of novel therapeutic agents. This technical guide provides a solid foundation of its chemical properties, synthesis, biological activities, and experimental methodologies to facilitate its application in scientific research. Further investigations into its in vivo efficacy, long-term safety, and specific molecular targets will be crucial for its potential translation into clinical applications.
References
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- 2. mdpi.com [mdpi.com]
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- 6. Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. arkat-usa.org [arkat-usa.org]
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- 10. mdpi.com [mdpi.com]
- 11. Ameliorative Effects of Dimetylthiourea and N-Acetylcysteine on Nanoparticles Induced Cyto-Genotoxicity in Human Lung Cancer Cells-A549 - PMC [pmc.ncbi.nlm.nih.gov]
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